molecular formula C19H27NO5S B13896692 Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate

Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B13896692
M. Wt: 381.5 g/mol
InChI Key: CRAYIFJPLAYQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[25]octane-4-carboxylate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate involves multiple steps. One common synthetic route includes the reaction of a spirocyclic amine with p-toluenesulfonyl chloride under basic conditions to form the sulfonyloxy derivative. The tert-butyl ester group is typically introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Chemical Reactions Analysis

Tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The sulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The spirocyclic structure imparts unique steric and electronic properties, influencing its reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Compared to other spirocyclic compounds, tert-butyl 7-(P-tolylsulfonyloxy)-4-azaspiro[2.5]octane-4-carboxylate is unique due to its combination of a sulfonyloxy group and a tert-butyl ester. Similar compounds include:

Properties

Molecular Formula

C19H27NO5S

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl 7-(4-methylphenyl)sulfonyloxy-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C19H27NO5S/c1-14-5-7-16(8-6-14)26(22,23)25-15-9-12-20(19(13-15)10-11-19)17(21)24-18(2,3)4/h5-8,15H,9-13H2,1-4H3

InChI Key

CRAYIFJPLAYQDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C3(C2)CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.